1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C11H7BrN4O and its molecular weight is 291.108. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Regiospecific Synthesis : Katritzky et al. (2003) described the regiospecific synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. They achieved yields of 35-92% in a one-pot reaction using 2-aminopyridines or 2-(or 4-)aminopyrimidines, which are structurally related to 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (Katritzky, Xu, & Tu, 2003).
Crystal and Molecular Structures : Richter et al. (2023) reported on the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which is structurally similar to this compound, providing insights into the physical and chemical properties of these compounds (Richter et al., 2023).
Spectroscopic Characterization : Bakri et al. (2018) focused on the spectroscopic characterization of a derivative of pyrimido[1,2-a]benzimidazole, offering important insights into the analytical methodologies applicable to this compound (Bakri, Anouar, Ramli, Essassi, & Mague, 2018).
Biological Applications
Anticancer Evaluation : Karaaslan et al. (2020) investigated the regioselective N-alkylation of imidazole-containing heterocycles and evaluated their in vitro anticancer activities. This research is relevant as it explores the potential biological activities of compounds structurally related to this compound (Karaaslan et al., 2020).
Antitubercular, Antiviral, and Anticancer Activities : Kumar and Rao (2005) reported on the synthesis of compounds that include imidazo[1,2-a]pyridin-2-yl-chromen-2-ones, which have shown antitubercular, antiviral, and anticancer activities. This highlights the potential biological significance of compounds related to this compound (Kumar & Rao, 2005).
Chemical Synthesis Techniques
Solid-Phase Synthesis : Kazzouli et al. (2003) described the solid-phase synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, which can be applied to synthesize derivatives of this compound (Kazzouli, Berteina-Raboin, Mouaddib, & Guillaumet, 2003).
Palladium-Catalyzed Synthesis : Mancuso et al. (2017) reported a palladium-catalyzed approach to synthesize functionalized benzimidazopyrimidinones, which could be relevant for the synthesis of related compounds like this compound (Mancuso, Veltri, Russo, Grasso, Cuocci, Romeo, & Gabriele, 2017).
Mecanismo De Acción
Target of Action
Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit lysine specific demethylase 1 (lsd1) . LSD1 plays a pivotal role in regulating lysine methylation, and its overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
Similar compounds have been shown to inhibit lsd1 . LSD1 inhibitors can lead to the inhibition of cancer proliferation and migration .
Biochemical Pathways
Lsd1, a potential target of similar compounds, is known to regulate lysine methylation . Aberrant lysine methylation patterns can disrupt gene expression and contribute to the development of cancer .
Result of Action
Similar compounds have been shown to inhibit lsd1, leading to the inhibition of cancer proliferation and migration .
Propiedades
IUPAC Name |
3-(5-bromopyrimidin-2-yl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O/c12-7-5-13-10(14-6-7)16-9-4-2-1-3-8(9)15-11(16)17/h1-6H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTJOJARNWILKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.